

# Asivatrep's Efficacy in Atopic Dermatitis Validated by Vehicle-Controlled Study Design

Author: BenchChem Technical Support Team. Date: December 2025



A pivotal phase 3, randomized, double-blind, vehicle-controlled study (CAPTAIN-AD) has demonstrated the clinical efficacy and safety of **Asivatrep**, a potent and selective antagonist of the transient receptor potential vanilloid subfamily V member 1 (TRPV1), in the topical treatment of atopic dermatitis (AD). The study's robust design, utilizing a vehicle control, provides clear evidence of **Asivatrep**'s therapeutic effects in reducing the signs and symptoms of this chronic inflammatory skin condition.

**Asivatrep** operates by targeting TRPV1, a key receptor involved in itch and inflammation signaling pathways in atopic dermatitis.[1][2] By blocking this receptor, **Asivatrep** aims to alleviate the burdensome symptoms of AD, including pruritus (itching) and skin lesions. The vehicle-controlled design of the CAPTAIN-AD trial was crucial in isolating the effects of the active ingredient, **Asivatrep**, from the therapeutic benefits of the cream base itself.

# Comparative Efficacy of Asivatrep and Other Topical AD Therapies

The following tables summarize the key efficacy data from the vehicle-controlled study of **Asivatrep** and compare it with data from vehicle-controlled trials of other commonly used topical treatments for atopic dermatitis, including corticosteroids, calcineurin inhibitors, and phosphodiesterase 4 (PDE4) inhibitors.



Table 1: Efficacy of Asivatrep in Mild to Moderate Atopic

**Dermatitis (CAPTAIN-AD Trial)** 

| Outcome Measure                                        | Asivatrep 1.0%<br>Cream | Vehicle Cream | p-value |
|--------------------------------------------------------|-------------------------|---------------|---------|
| IGA Success (Score 0 or 1) at Week 8                   | 36.0%                   | 12.8%         | <0.001  |
| ≥2-point IGA<br>Improvement from<br>Baseline at Week 8 | 20.3%                   | 7.7%          | 0.01    |
| Mean % Reduction in EASI Score at Week 8               | 44.3%                   | 21.4%         | <0.001  |
| Mean Change in<br>Pruritus VAS Score at<br>Week 8      | -2.3 ± 2.4              | -1.5 ± 2.4    | 0.02    |

IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index; VAS: Visual Analog Scale.

# Table 2: Comparative Efficacy of Various Topical Treatments for Atopic Dermatitis from Vehicle-Controlled Trials



| Treatment Class        | Active Ingredient  | Outcome Measure              | Efficacy vs. Vehicle             |
|------------------------|--------------------|------------------------------|----------------------------------|
| TRPV1 Antagonist       | Asivatrep 1.0%     | IGA Success (Week<br>8)      | 36.0% vs 12.8%                   |
| Topical Corticosteroid | Various            | Responder Rate               | 65% vs 32%                       |
| Calcineurin Inhibitor  | Tacrolimus 0.1%    | Improvement in AD            | 48-67% vs 16-38% (at<br>3 weeks) |
| Calcineurin Inhibitor  | Pimecrolimus 1%    | Improvement in AD            | 44% vs 22% (at 6<br>weeks)       |
| PDE4 Inhibitor         | Crisaborole 2%     | IGA Success                  | Higher response rate vs. vehicle |
| PDE4 Inhibitor         | PF-07038124 0.001% | % Change in EASI<br>(Week 6) | -74.9% vs -35.5%                 |

# Experimental Protocols Asivatrep (CAPTAIN-AD Study)

The CAPTAIN-AD study was a phase 3, randomized, double-blind, vehicle-controlled trial.[3][4] Patients aged 12 years and older with mild to moderate atopic dermatitis were enrolled.[3][4] Participants were randomly assigned in a 2:1 ratio to receive either 1.0% **Asivatrep** cream or a vehicle cream, applied twice daily for 8 weeks.[3][4] The primary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 8.[3][4] Secondary endpoints included the percentage change in the Eczema Area and Severity Index (EASI) score and the change in the pruritus visual analog scale (VAS) score.[3]

## **Topical Corticosteroids**

A meta-analysis of 12 randomized controlled trials involving 2224 children compared topical corticosteroids of various potencies to a vehicle or moisturizer.[5] The proportion of responders to treatment was the primary outcome measure.[5]

# **Topical Calcineurin Inhibitors**



Randomized controlled trials have compared topical calcineurin inhibitors, such as tacrolimus and pimecrolimus, to a vehicle. For instance, two RCTs with 464 patients evaluated 0.1% tacrolimus ointment against a vehicle or 1% hydrocortisone acetate ointment, with improvement in atopic dermatitis as the outcome.[2] Similarly, a meta-analysis of eight RCTs with 2298 patients assessed the efficacy of 1% pimecrolimus cream versus a vehicle at 6 weeks.[2]

#### **Topical PDE4 Inhibitors**

A phase 2a study of the experimental topical PDE4 inhibitor PF-07038124 involved 104 patients with mild to moderate AD or plaque psoriasis.[1][6] Patients were randomized to receive either 0.001% PF-07038124 topical ointment or a vehicle once daily for 6 weeks.[1][6] The primary endpoint for AD patients was the percent change from baseline in the EASI total score at week 6.[1][6]

## Visualizing the Mechanisms and Processes

To better understand the underlying biology and the experimental approach, the following diagrams illustrate the TRPV1 signaling pathway in atopic dermatitis and the workflow of a typical vehicle-controlled study.



Click to download full resolution via product page

Figure 1. Simplified TRPV1 Signaling Pathway in Atopic Dermatitis.





Click to download full resolution via product page

Figure 2. Vehicle-Controlled Study Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Experimental Topical Drug Shows Promise for Atopic Dermatitis and Plaque Psoriasis | MDedge [mdedge.com]
- 2. Topical calcineurin inhibitors for atopic dermatitis PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Asivatrep, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Review and Meta-analysis Comparing Topical Corticosteroids With Vehicle/Moisturizer in Childhood Atopic Dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental topical PDE4 inhibitor showed superior efficacy for atopic dermatitis, plaque psoriasis: JAMA [medicaldialogues.in]
- To cite this document: BenchChem. [Asivatrep's Efficacy in Atopic Dermatitis Validated by Vehicle-Controlled Study Design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609818#using-a-vehicle-controlled-study-design-to-validate-asivatrep-s-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com